![molecular formula C14H15ClN2 B13799517 N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride CAS No. 76406-02-5](/img/structure/B13799517.png)
N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride
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Overview
Description
N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is an organic compound with the chemical formula C14H14N2·HCl It is a derivative of benzenecarboximidamide and is characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride typically involves the reaction of N-methyl-N-phenylbenzenecarboximidamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrochloride salt. The general reaction scheme is as follows:
Starting Materials: N-methyl-N-phenylbenzenecarboximidamide and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the monohydrochloride salt.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and drying to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylphenethylamine: A related compound with similar structural features but different biological activities.
N-Phenylbenzenecarboximidamide: Lacks the methyl group, leading to different chemical and biological properties.
Uniqueness
N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications .
Biological Activity
N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and structure-activity relationships (SARs).
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Methyl group : Enhances lipophilicity and may influence binding interactions.
- Phenyl ring : Provides structural stability and may contribute to hydrophobic interactions with biological targets.
- Carboximidamide moiety : Implicated in biological activity through interaction with enzymes or receptors.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other compounds with carboximidamide structures that have shown inhibitory effects on metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, the incorporation of an N-methyl group has been shown to enhance cytotoxicity against cancer cell lines by modulating the conformation of the molecule, which affects its binding affinity to target proteins like heat-shock protein 90 (Hsp90) .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the structure can lead to varying degrees of biological activity. Key findings include:
- N-Methyl Substitution : Enhances binding affinity and cytotoxicity.
- Phenyl Ring Modifications : Alteration in substituents on the phenyl ring can significantly impact the compound's efficacy against specific targets.
Compound Modification | Effect on Activity |
---|---|
N-Methyl Group | Increased cytotoxicity |
Phenyl Substituents | Varying binding affinities |
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating a promising therapeutic potential.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These findings support further investigation into its mechanism and potential as an anticancer agent.
Research Findings
Research has highlighted several critical aspects regarding the biological activity of this compound:
- Binding Affinity : The compound has demonstrated high binding affinity for Hsp90, a protein implicated in cancer progression.
- Selectivity : Preliminary data suggest that it selectively targets cancer cells while sparing normal cells, reducing potential side effects associated with traditional chemotherapy.
Properties
CAS No. |
76406-02-5 |
---|---|
Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
N-methyl-N-phenylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-16(13-10-6-3-7-11-13)14(15)12-8-4-2-5-9-12;/h2-11,15H,1H3;1H |
InChI Key |
XLDGFKAZPYBBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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